molecular formula C7H11NO3 B6203340 2-(2-oxopiperidin-3-yl)acetic acid CAS No. 1368113-34-1

2-(2-oxopiperidin-3-yl)acetic acid

Cat. No.: B6203340
CAS No.: 1368113-34-1
M. Wt: 157.17 g/mol
InChI Key: QJYQNYXPOPJYSU-UHFFFAOYSA-N
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Description

2-(2-oxopiperidin-3-yl)acetic acid is a chemical compound that features a piperidine ring with a ketone group at the second position and an acetic acid moiety attached to the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxopiperidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel . Another approach involves the use of quinoline organocatalysts and trifluoroacetic acid to afford enantiomerically enriched piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. These methods may include multi-step synthesis involving cyclization, hydrogenation, and functional group protection/deprotection steps. The use of high-pressure hydrogenation reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxopiperidin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters, amides, or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for nucleophilic substitution include alkyl halides, acyl chlorides, and amines.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, and other oxidized derivatives.

    Reduction: Alcohols, alkanes, and other reduced derivatives.

    Substitution: Esters, amides, and other substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(2-oxopiperidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone and acetic acid moieties allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and receptors. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-oxopiperidin-3-yl)acetic acid is unique due to its specific structural arrangement, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Biological Activity

2-(2-oxopiperidin-3-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₇H₁₃NO₃
  • Molecular Weight : 157.19 g/mol
  • CAS Number : 1628175-87-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It has been shown to inhibit specific enzymes linked to cancer progression and metabolic disorders, making it a candidate for further pharmacological studies.

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anticancer Activity :
    • In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in D423 glioma cells, with an IC50 value of approximately 16 nM .
    • Case studies involving animal models indicated that treatment with this compound resulted in tumor regression and improved survival rates .
  • Enzyme Inhibition :
    • The compound has been identified as a potent inhibitor of enolase, an enzyme crucial for glycolysis, which is often upregulated in cancer cells. This inhibition leads to reduced energy production in tumor cells, contributing to its anticancer effects .
  • Neuroprotective Effects :
    • Preliminary research suggests that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Data Table of Biological Activities

Activity TypeModel/Cell LineIC50 ValueReference
Anticancer (D423)Glioma Cells16 nM
Enzyme InhibitionEnolaseNot specified
NeuroprotectionNeuronal CellsNot specifiedPreliminary Studies

Case Studies

  • Tumor Regression Study :
    • A study conducted on mice with orthotopic tumors treated with varying doses of this compound showed profound tumor regression and increased survival rates even after treatment cessation. This highlights the compound's potential as a therapeutic agent against cancer .
  • Enzyme Activity Assessment :
    • In vitro assays demonstrated that the compound effectively inhibited enolase activity, leading to decreased glycolytic flux in cancer cells. This finding supports its role as a metabolic disruptor in cancer therapy .

Properties

CAS No.

1368113-34-1

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-(2-oxopiperidin-3-yl)acetic acid

InChI

InChI=1S/C7H11NO3/c9-6(10)4-5-2-1-3-8-7(5)11/h5H,1-4H2,(H,8,11)(H,9,10)

InChI Key

QJYQNYXPOPJYSU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)NC1)CC(=O)O

Purity

95

Origin of Product

United States

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